MDL-29311
Description
MDL-29311 is a phenolic antioxidant with demonstrated efficacy in lowering plasma triglycerides (TG) and raising high-density lipoprotein (HDL) cholesterol in rat models . Its primary mechanism involves interfering with the interaction between apolipoprotein C (apoC) and very-low-density lipoprotein (VLDL), thereby enhancing hepatic clearance of VLDL. Specifically, this compound reduces VLDL-associated apoC-II and C-III-0, which are known to inhibit hepatic uptake of VLDL. This disruption is achieved through the formation of high-molecular-weight (HMW) complexes between this compound and apoC, reducing apoC’s ability to bind to VLDL .
Structure
2D Structure
3D Structure
Properties
CAS No. |
129895-82-5 |
|---|---|
Molecular Formula |
C29H44O2S2 |
Molecular Weight |
488.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol |
InChI |
InChI=1S/C29H44O2S2/c1-26(2,3)20-13-18(14-21(24(20)30)27(4,5)6)32-17-33-19-15-22(28(7,8)9)25(31)23(16-19)29(10,11)12/h13-16,30-31H,17H2,1-12H3 |
InChI Key |
GAABJUNZYPATIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Other CAS No. |
129895-82-5 |
Synonyms |
4,4'-(methylenebis(thio))bis(2,6-bis(1,1-dimethylethyl))phenol MDL 29,311 MDL 29311 MDL-29311 |
Origin of Product |
United States |
Preparation Methods
MDL-29311 is synthesized through a series of chemical reactions involving the coupling of phenolic compounds with methylene and thio groups. The synthetic route typically involves the following steps:
Coupling Reaction: The initial step involves the coupling of 2,6-di-tert-butylphenol with methylene chloride in the presence of a base to form a methylene-bridged intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the thioether linkage, resulting in the formation of this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
MDL-29311 undergoes several types of chemical reactions, including:
Oxidation: As an antioxidant, this compound can undergo oxidation reactions where it donates electrons to neutralize free radicals.
Reduction: It can also participate in reduction reactions, particularly in biological systems where it helps in reducing oxidative stress.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives.
Scientific Research Applications
Antioxidant Properties and Mechanisms
MDL-29311 functions primarily as an antioxidant. It has been shown to reduce oxidative stress, which is a contributing factor in various diseases, including diabetes and neurodegenerative disorders. The compound operates by modulating the expression of genes involved in oxidative stress response. For instance, it inhibits pro-apoptotic genes such as caspase-3 while promoting the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and endothelial nitric oxide synthase .
Diabetes Management
This compound has demonstrated significant efficacy in lowering plasma glucose and triglyceride levels in various animal models. In studies involving rats, administration of this compound resulted in a marked reduction in fasting plasma glucose levels from 19.2 mM to 6.9 mM when combined with a specific dietary regimen . Additionally, it has been noted that this compound does not induce hypoglycemia even after prolonged fasting, which is a critical consideration for diabetes management .
Case Study: STZ-Induced Diabetic Rats
In a controlled study with streptozotocin (STZ)-induced diabetic rats, this compound was effective in attenuating the rise in plasma nonesterified fatty acids during fasting periods without affecting insulin levels significantly. This suggests its potential role as a therapeutic agent that lowers glucose and lipid levels without causing adverse effects on insulin regulation .
Neuroprotective Effects
Research indicates that this compound may also confer neuroprotective benefits. In models of cerebral endothelial dysfunction, it was observed to reduce glial activation and improve cognitive functions associated with memory and learning. The compound's ability to enhance long-term potentiation and increase dendritic spine density further supports its potential as a neuroprotective agent .
Case Study: Spinal Cord Injury
In experimental models of spinal cord injury, this compound mitigated neural cell apoptosis by upregulating anti-apoptotic proteins while downregulating pro-apoptotic proteins. This action highlights its potential utility in treating conditions associated with neural damage and degeneration .
Potential Applications in Cancer Therapy
Emerging studies suggest that this compound may have applications beyond metabolic disorders. Its antioxidant properties could be leveraged in cancer therapy by reducing oxidative stress within tumor microenvironments, thereby potentially enhancing the efficacy of existing treatments or reducing side effects associated with conventional therapies .
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
| Application Area | Findings | Model Used |
|---|---|---|
| Antioxidant Activity | Reduces oxidative stress; modulates gene expression related to apoptosis | In vitro cerebral endothelial cells |
| Diabetes Management | Significant reduction in plasma glucose and triglyceride levels; no hypoglycemia observed | STZ-induced diabetic rats |
| Neuroprotection | Enhances cognitive functions; reduces neural apoptosis | Spinal cord injury models |
| Cancer Therapy Potential | May reduce oxidative stress within tumors; enhances treatment efficacy | Preliminary studies |
Mechanism of Action
The mechanism of action of MDL-29311 involves its antioxidant properties. It works by donating electrons to neutralize free radicals, thereby reducing oxidative stress. In diabetic models, this compound lowers plasma glucose and triglyceride levels by enhancing the clearance of very low-density lipoprotein by the liver . It also increases the levels of high-density lipoprotein-associated apolipoprotein E, which further aids in lipid metabolism .
Comparison with Similar Compounds
Mechanism of Action
- Shared Mechanism: Like MDL-29311, structurally related phenolic antioxidants form HMW complexes with apoC. This prevents apoC from associating with VLDL, relieving inhibition of hepatic VLDL uptake .
- Efficacy Correlation : The triglyceride-lowering effect of these compounds correlates directly with their ability to form HMW complexes. Compounds with higher complex-forming capacity exhibit greater TG reduction .
Structural and Functional Differences
- Structural Specificity: this compound’s unique phenolic structure optimizes its interaction with apoC, enabling efficient HMW complex formation. Other phenolic antioxidants with similar functional groups (e.g., hydroxyl or methoxy substituents) may exhibit variable binding affinities due to steric or electronic differences .
- Lipoprotein Targeting : Unlike some antioxidants that broadly affect lipid peroxidation, this compound selectively alters apoC distribution, increasing HDL-associated apoE without significantly altering total lipoprotein-associated apoC levels .
Limitations of Current Comparisons
- In Vivo Focus: Most data derive from rat models, with unknown translatability to humans.
Q & A
How to formulate a precise research question for studying MDL-29311?
- Methodological Answer : A well-defined research question must align with gaps in existing literature, avoid ambiguity, and specify measurable outcomes. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure the question. Ensure it is testable using available scientific tools and data sources. For example:
"How does this compound modulate [specific pathway] in [cell type/model], and what are the downstream effects on [phenotype] compared to [control/alternative compound]?"
Validate the question through iterative literature reviews and pilot studies to confirm feasibility .
Q. What experimental design principles are critical for this compound research?
- Methodological Answer : Adopt a factorial design to isolate variables (e.g., dose-response, time-course) and include controls for confounding factors (e.g., solvent effects, batch variability). Use randomization and blinding to reduce bias. For in vitro studies, specify cell passage numbers and culture conditions; for in vivo, detail animal strain, housing, and ethical approvals. Document protocols using platforms like protocols.io for reproducibility .
Q. What are the best practices for data collection and management in this compound studies?
- Methodological Answer :
- Primary Data : Use standardized assays (e.g., ELISA, qPCR) with triplicate measurements and include raw data in supplementary files.
- Metadata : Record experimental conditions (temperature, humidity, equipment calibration) and annotate outliers.
- Storage : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use version-controlled databases (e.g., LabArchives) and retain raw data for 5–10 years post-publication .
Q. How to ensure ethical compliance in this compound research?
- Methodological Answer : Submit protocols to institutional review boards (IRBs) or animal ethics committees. Disclose conflicts of interest (e.g., funding sources) and obtain informed consent for human-derived samples. Use anonymized identifiers for participant data and adhere to GDPR or HIPAA standards where applicable .
Advanced Research Questions
Q. How to resolve contradictions in MDL-29312 experimental data?
- Methodological Answer :
- Re-examine Methodology : Confirm assay sensitivity (e.g., positive/negative controls) and reagent specificity (e.g., siRNA validation).
- Statistical Reconciliation : Apply sensitivity analyses (e.g., bootstrapping) to assess robustness. Cross-validate findings using orthogonal methods (e.g., Western blot vs. mass spectrometry).
- Contextual Analysis : Compare results across models (e.g., cell lines vs. primary cells) and consider batch effects or environmental variability .
Q. What advanced statistical methods are suitable for analyzing this compound's effects?
- Methodological Answer :
- Multivariate Analysis : Use PCA or PLS-DA to identify latent variables influencing this compound's efficacy.
- Machine Learning : Train classifiers (e.g., random forests) on omics data to predict response thresholds.
- Bayesian Inference : Model dose-response curves with probabilistic priors to account for uncertainty in low-sample studies .
Q. How to integrate multi-modal data sources in this compound research?
- Methodological Answer :
- Data Fusion : Employ multi-omics integration tools (e.g., MOFA+) to link transcriptomic, proteomic, and metabolomic datasets.
- Network Analysis : Build interaction networks (e.g., STRING, Cytoscape) to map this compound's targets onto pathways.
- Cross-Platform Validation : Correlate in vitro findings with clinical datasets (e.g., GEO, TCGA) using rank-based methods .
Q. What strategies ensure reproducibility in longitudinal this compound studies?
- Methodological Answer :
- Pre-registration : Submit hypotheses and protocols to platforms like Open Science Framework before data collection.
- Standardized Reporting : Follow ARRIVE guidelines for animal studies or CONSORT for clinical trials.
- Reagent Traceability : Use RRIDs (Research Resource Identifiers) for antibodies, cell lines, and software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
